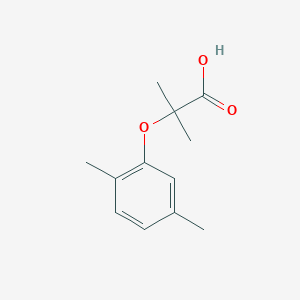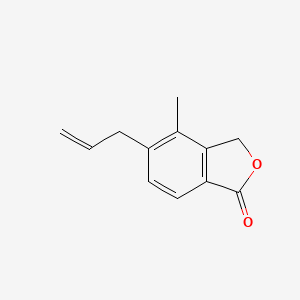
5-Bromo-1-methylindole-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-methylindole-2-carbonitrile is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by a bromine atom at the 5th position, a methyl group at the 1st position, and a carbonitrile group at the 2nd position of the indole ring. It is a solid, typically appearing as white or off-white crystals, and is soluble in organic solvents such as ethanol, ether, and dichloromethane .
Méthodes De Préparation
The synthesis of 5-Bromo-1-methylindole-2-carbonitrile can be achieved through several synthetic routes. One common method involves the bromination of 1-methylindole followed by the introduction of a carbonitrile group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent like dichloromethane. The carbonitrile group can be introduced using reagents such as cyanogen bromide or through a Sandmeyer reaction involving copper(I) cyanide .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
5-Bromo-1-methylindole-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can be oxidized to form corresponding oxo derivatives or reduced to form amines. Reagents like potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds. .
Applications De Recherche Scientifique
5-Bromo-1-methylindole-2-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Indole derivatives are known for their biological activities, including antiviral, anticancer, and antimicrobial properties. This compound can be used in the development of new pharmaceuticals.
Medicine: It is explored for its potential therapeutic effects, particularly in targeting specific biological pathways and receptors.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 5-Bromo-1-methylindole-2-carbonitrile involves its interaction with various molecular targets. The indole ring system allows it to bind to multiple receptors and enzymes, modulating their activity. For instance, it can inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The bromine and carbonitrile groups enhance its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-Bromo-1-methylindole-2-carbonitrile include:
5-bromoindole: Lacks the methyl and carbonitrile groups, making it less specific in its interactions.
1-methylindole: Lacks the bromine and carbonitrile groups, resulting in different chemical reactivity and biological activity.
5-bromo-1H-indole-2-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group, leading to different solubility and reactivity properties
These comparisons highlight the unique structural features of this compound that contribute to its specific chemical and biological properties.
Propriétés
Formule moléculaire |
C10H7BrN2 |
|---|---|
Poids moléculaire |
235.08 g/mol |
Nom IUPAC |
5-bromo-1-methylindole-2-carbonitrile |
InChI |
InChI=1S/C10H7BrN2/c1-13-9(6-12)5-7-4-8(11)2-3-10(7)13/h2-5H,1H3 |
Clé InChI |
KTXHQILIXKVUAE-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)Br)C=C1C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(Benzyloxy)carbonyl]amino}-3-cyclohexylpropanoic acid](/img/structure/B8642037.png)



![2-methoxy-N-[(2-methylcyclopropyl)methyl]ethanamine](/img/structure/B8642082.png)









